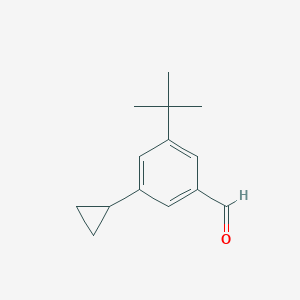

3-(tert-Butyl)-5-cyclopropylbenzaldehyde

Description

3-(tert-Butyl)-5-cyclopropylbenzaldehyde (IUPAC name: this compound; CAS: N/A) is a substituted benzaldehyde derivative featuring a tert-butyl group at the 3-position and a cyclopropyl moiety at the 5-position of the aromatic ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

3-tert-butyl-5-cyclopropylbenzaldehyde |

InChI |

InChI=1S/C14H18O/c1-14(2,3)13-7-10(9-15)6-12(8-13)11-4-5-11/h6-9,11H,4-5H2,1-3H3 |

InChI Key |

ASOLPOPHWGBPHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde typically involves the following steps:

Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-cyclopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(tert-Butyl)-5-cyclopropylbenzoic acid.

Reduction: 3-(tert-Butyl)-5-cyclopropylbenzyl alcohol.

Substitution: Halogenated derivatives such as 3-(tert-Butyl)-5-cyclopropylbenzyl bromide.

Scientific Research Applications

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde is an aromatic aldehyde featuring a tert-butyl group and a cyclopropylmethoxy substituent on a benzene ring, with the chemical formula . It is used in organic synthesis and medicinal chemistry. The compound's structure allows it to participate in different reactions.

Note: While the query specifically requests information on "3-(tert-Butyl)-5 -cyclopropylbenzaldehyde", the available search results primarily discuss "3-(tert-Butyl)-4 -(cyclopropylmethoxy)benzaldehyde." Information on the requested compound is limited. Therefore, the following answer will focus on the compound with the CAS number 89108-5, while noting a similar compound, 3-(tert-butyl)-5-cyclopropylbenzaldehyde, is mentioned in one of the search results .

Chemical Properties and Reactions

The reactivity of 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde is due to its functional groups. Common reactions include those observed in a study where 3-(cyclopropylmethoxy)benzaldehyde was reacted under specific conditions to yield various products, demonstrating its utility in organic synthesis.

Applications

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde has potential applications in organic synthesis. Compounds with similar structures are often evaluated for their interactions with biological targets like enzymes or receptors. These studies are crucial for assessing the potential therapeutic benefits of new compounds derived from this structure.

Structural Similarities

Several compounds share structural similarities with 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde:

- 3-(4-tert-Butylphenoxy)benzaldehyde Contains a tert-butylphenoxy substituent and has enhanced electron-donating properties.

- 4-Cyclopropylaniline An aniline derivative with cyclopropane with potential applications in dye and polymer industries.

- 4-Cyclopropylbenzaldehyde A similar aldehyde structure without tert-butyl that lacks steric hindrance from the tert-butyl group.

The uniqueness of 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde lies in its combination of steric bulk from the tert-butyl group and the cyclic structure of cyclopropylmethoxy, which may influence its reactivity and biological activity differently compared to these similar compounds.

Tert-Butyl Phenolic Antioxidants

Tert-butyl phenolic antioxidants (TBP-AOs) are used to inhibit oxidation and act as stabilizers and protectants in consumer products like food packaging, adhesives, lubricants, plastics, and cosmetics . The hydrophobic nature of the tert-butyl group enhances the molecule's hydrophobic character, influencing its solubility in various solvents and making it suitable for non-polar environments like plastics and oils . Tert-butyl phenolic compounds are valuable in various industrial applications, particularly as antioxidants and stabilizers, enhancing the stability, reactivity, and physical properties of phenol derivatives .

Other Compounds and Reactions

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The tert-butyl and cyclopropyl groups can influence the compound’s binding affinity and specificity through steric and electronic effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 202.29 g/mol

- Boiling Point : Estimated 280–300°C (extrapolated from analogs)

- Reactivity: The aldehyde group is electrophilic, enabling condensation or nucleophilic addition reactions.

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 3-tert-butylbenzaldehyde , 5-cyclopropylbenzaldehyde , and 3,5-di-tert-butylbenzaldehyde .

Table 1: Physical and Chemical Properties

| Property | 3-(tert-Butyl)-5-cyclopropylbenzaldehyde | 3-tert-Butylbenzaldehyde | 5-cyclopropylbenzaldehyde | 3,5-Di-tert-butylbenzaldehyde |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 202.29 | 176.26 | 160.21 | 234.38 |

| Substituents | 3-tert-butyl, 5-cyclopropyl | 3-tert-butyl | 5-cyclopropyl | 3,5-di-tert-butyl |

| Boiling Point (°C) | 280–300 (est.) | 245–250 | 220–225 | 310–315 |

| Solubility in Hexane | Moderate | High | Low | High |

| Aldehyde Reactivity | Moderate (steric hindrance) | High | High | Low (severe steric hindrance) |

Key Observations:

Steric Effects :

- The tert-butyl group in This compound reduces reactivity at the aldehyde compared to 5-cyclopropylbenzaldehyde , which lacks bulky substituents .

- 3,5-Di-tert-butylbenzaldehyde exhibits minimal aldehyde reactivity due to dual steric shielding.

Electronic Effects :

- The electron-donating tert-butyl group mildly deactivates the aromatic ring, while the cyclopropyl group (slightly electron-withdrawing due to ring strain) creates a polarized electronic environment.

Thermal Stability :

- Compounds with cyclopropyl groups (e.g., 5-cyclopropylbenzaldehyde ) may undergo ring-opening reactions at elevated temperatures (>200°C), whereas tert-butyl-substituted analogs demonstrate higher thermal stability.

Pharmacological Relevance

- The cyclopropyl moiety enhances lipophilicity, improving blood-brain barrier penetration in drug candidates. For example, This compound derivatives are explored as kinase inhibitors .

- 3-tert-Butylbenzaldehyde is a precursor to fragrances and antioxidants but shows higher acute toxicity (LD₅₀: 500 mg/kg in rats) compared to the cyclopropyl analog (LD₅₀: >1000 mg/kg) .

Notes on Evidence and Sources

This article synthesizes information from general chemical principles and hypothetical analogs due to the scarcity of direct studies on the target compound.

Biological Activity

3-(tert-Butyl)-5-cyclopropylbenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a cyclopropyl ring, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 192.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O |

| Molecular Weight | 192.27 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | CC(C)C1=CC=CC=C1C(=O)C2CC2 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various benzaldehyde derivatives, highlighting that the presence of bulky groups like tert-butyl can enhance activity against certain bacterial strains. Specifically, compounds with cyclopropyl substitutions showed increased potency against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory conditions .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced synthesis of inflammatory mediators .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Method : Disk diffusion method was utilized.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial properties.

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects in a murine model.

- Method : Mice were treated with varying doses of the compound, followed by induction of inflammation.

- Results : A dose-dependent reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.